6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione
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Overview
Description
6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that contains a triazine ring with a chlorine atom at the 6-position and two keto groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyanuric chloride with hydrazine hydrate, followed by chlorination. The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The keto groups can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions typically occur under mild conditions with the use of catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Cyclization Reactions: These reactions often require the use of strong acids or bases and elevated temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 6-amino-1,2,4-triazine-3,5(2H,4H)-dione or 6-thio-1,2,4-triazine-3,5(2H,4H)-dione can be formed.
Oxidation and Reduction Products: Various oxidation states of the triazine ring can be achieved, leading to compounds with different properties.
Cyclization Products: More complex heterocyclic compounds can be synthesized, which may have unique chemical and physical properties.
Scientific Research Applications
6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes, where its reactivity and stability are advantageous.
Mechanism of Action
The mechanism of action of 6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. In biological systems, it may also interact with nucleic acids, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine-3,5(2H,4H)-dione: Lacks the chlorine atom at the 6-position, resulting in different reactivity and properties.
6-Methyl-1,2,4-triazine-3,5(2H,4H)-dione: Contains a methyl group instead of a chlorine atom, leading to variations in chemical behavior and applications.
6-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione: The presence of a phenyl group introduces aromaticity and affects the compound’s reactivity and stability.
Uniqueness
6-Chloro-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis. The compound’s stability and ability to undergo various chemical transformations make it valuable in both research and industrial applications.
Properties
IUPAC Name |
6-chloro-2H-1,2,4-triazine-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3O2/c4-1-2(8)5-3(9)7-6-1/h(H2,5,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUKVVDKNFETLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=NNC(=O)N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482954 |
Source
|
Record name | CTK3C4642 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873-44-9 |
Source
|
Record name | CTK3C4642 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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